molecular formula C15H18FN5 B2614790 5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine CAS No. 2415582-32-8

5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B2614790
CAS No.: 2415582-32-8
M. Wt: 287.342
InChI Key: KSBTYTORXHMBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine and pyridine sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds with similar pyrrolidine rings but different substituents.

    Pyridine derivatives: These include compounds with similar pyridine rings but different substituents.

    Pyrimidine derivatives: These include compounds with similar pyrimidine rings but different substituents.

Uniqueness

The uniqueness of 5-fluoro-6-methyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5/c1-11-14(16)15(20-10-19-11)18-9-12-4-5-17-13(8-12)21-6-2-3-7-21/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBTYTORXHMBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=CC(=NC=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.